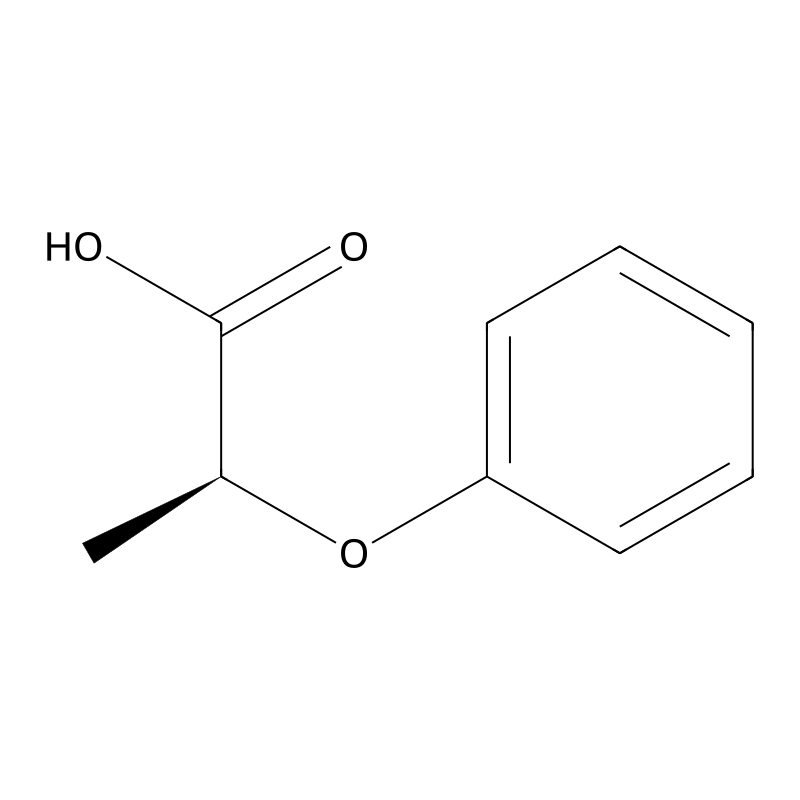

(S)-2-Phenoxypropionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Herbicide Development

As a precursor to herbicides, (S)-2-Phenoxypropionic acid is a key component in the development of new selective herbicides. Researchers investigate how modifications to the (S)-2-Phenoxypropionic acid molecule can improve a herbicide's effectiveness against specific weeds while minimizing impact on desirable plants PubChem: ).

Metabolism and Degradation

Understanding how herbicides break down in the environment is crucial for assessing their potential impact. Scientists study the metabolic pathways and degradation rates of (S)-2-Phenoxypropionic acid and its herbicide derivatives in soil and plants ScienceDirect: .

Environmental Impact

The potential environmental impact of herbicides is a major area of scientific research. Studies investigate the effects of (S)-2-Phenoxypropionic acid and related herbicides on soil health, water quality, and non-target organisms such as beneficial insects National Institutes of Health: ).

(S)-2-Phenoxypropionic acid is a chiral compound with the molecular formula C₉H₁₀O₃. It features a phenoxy group attached to a propionic acid moiety, making it structurally significant in various chemical and biological contexts. This compound exists as two enantiomers, (R)- and (S)-2-phenoxypropionic acid, with distinct properties and activities. The (S)-enantiomer is particularly noteworthy for its applications in herbicides and as a chiral building block in organic synthesis.

- Esterification: Reacting with alcohols to form esters, often catalyzed by acids or bases.

- Reduction: Can be reduced to corresponding alcohols, utilizing reducing agents like lithium aluminum hydride.

- Hydroxylation: Microbial enzymes can hydroxylate the compound at various positions, leading to derivatives with enhanced biological activity .

(S)-2-Phenoxypropionic acid exhibits significant biological properties:

- Herbicidal Activity: It functions as a herbicide, inhibiting specific enzymes in plants, thus disrupting their growth processes.

- Anti-inflammatory Effects: Studies have indicated potential anti-inflammatory properties, making it relevant in pharmaceutical research.

- Chiral Recognition: The compound shows distinct interactions with chiral environments, which is valuable in chiral chromatography and separation techniques .

Various methods are employed for synthesizing (S)-2-phenoxypropionic acid:

- Chemical Synthesis:

- Utilizes starting materials like phenol and propionic acid derivatives through acylation reactions.

- Enantioselective synthesis can be achieved using chiral catalysts.

- Biotransformation:

- Enzymatic Methods:

(S)-2-Phenoxypropionic acid finds applications in various fields:

- Agriculture: Primarily used as an herbicide for controlling weeds in crop production.

- Pharmaceuticals: Serves as an intermediate in the synthesis of bioactive compounds and drugs.

- Chemical Industry: Utilized as a chiral building block for synthesizing other complex organic molecules .

Interaction studies involving (S)-2-phenoxypropionic acid have focused on its behavior in chiral environments:

- Chiral Chromatography: The compound's interactions with β-bromo-cyclodextrin have been studied to improve separation techniques in high-performance liquid chromatography.

- Enzyme Interactions: Investigations into how various lipases interact with this compound reveal insights into its enantioselective properties .

Several compounds share structural similarities with (S)-2-phenoxypropionic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-(4-Chlorophenoxy)propionic acid | Similar backbone | Enhanced herbicidal activity due to chlorine |

| 2-(4-Methylphenoxy)propionic acid | Similar backbone | Increased lipophilicity enhancing absorption |

| 2-(4-Hydroxyphenoxy)propionic acid | Similar backbone | Exhibits different biological activities due to hydroxyl group |

(S)-2-Phenoxypropionic acid stands out due to its specific enantiomeric form, which imparts distinct biological activities and applications not shared by its structural analogs. Its unique properties make it a valuable compound in both agricultural and pharmaceutical sectors.